molecular formula C12H23N3 B14899285 n-((1-Methyl-1h-pyrazol-4-yl)methyl)heptan-4-amine

n-((1-Methyl-1h-pyrazol-4-yl)methyl)heptan-4-amine

Cat. No.: B14899285
M. Wt: 209.33 g/mol
InChI Key: WRMPWKKFOLPABQ-UHFFFAOYSA-N
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Description

n-((1-Methyl-1H-pyrazol-4-yl)methyl)heptan-4-amine is a synthetic organic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a heptan-4-amine moiety linked via a methylene bridge at the 4-position. The molecular formula is C₁₂H₂₁N₃, with a molecular weight of 207.31 g/mol. The methylene linker between the pyrazole and heptan-4-amine may enhance conformational flexibility, influencing binding interactions in biological systems.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]heptan-4-amine

InChI

InChI=1S/C12H23N3/c1-4-6-12(7-5-2)13-8-11-9-14-15(3)10-11/h9-10,12-13H,4-8H2,1-3H3

InChI Key

WRMPWKKFOLPABQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)NCC1=CN(N=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Methyl-1H-pyrazol-4-yl)methyl)heptan-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 1-methyl-1H-pyrazole can be formed by reacting hydrazine with acetylacetone.

    Attachment of the Heptan-4-amine Moiety: The heptan-4-amine moiety can be introduced through a nucleophilic substitution reaction. The 1-methyl-1H-pyrazole is reacted with a suitable alkyl halide, such as 4-chloroheptane, in the presence of a base like sodium hydride or potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-((1-Methyl-1H-pyrazol-4-yl)methyl)heptan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-((1-Methyl-1H-pyrazol-4-yl)methyl)heptan-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-((1-Methyl-1H-pyrazol-4-yl)methyl)heptan-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

This section compares n-((1-Methyl-1H-pyrazol-4-yl)methyl)heptan-4-amine with structurally related pyrazole derivatives, focusing on molecular features, physicochemical properties, and functional implications.

Structural Analogs and Key Differences

1-(Heptan-2-yl)-1H-pyrazol-4-amine (CAS 1240569-88-3)
  • Molecular Formula : C₁₀H₁₉N₃
  • Molecular Weight : 181.28 g/mol
  • Substituents :
    • A branched heptan-2-yl group attached to the pyrazole’s 1-position nitrogen.
    • An amine group directly at the pyrazole’s 4-position.
  • Key Differences: The absence of a methylene linker in 1-(Heptan-2-yl)-1H-pyrazol-4-amine results in a shorter molecule with reduced conformational flexibility.
N-[(3,3-Difluorocyclobutyl)methyl]-5-(1-methyl-1H-pyrazol-4-yl)-2-[3-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrimidin-4-amine
  • Molecular Formula : C₂₈H₂₈F₂N₈
  • Molecular Weight : 538.59 g/mol
  • Substituents :
    • Two 1-methylpyrazole groups attached to a pyrimidine ring.
    • A difluorocyclobutylmethylamine side chain.
  • Key Differences :
    • The pyrimidine core and additional aromatic systems enable π-π stacking interactions, unlike the single pyrazole in the target compound.
    • Fluorine atoms and a cyclobutyl group enhance electronic effects and metabolic stability but increase molecular weight and complexity.

Physicochemical and Functional Implications

Property This compound 1-(Heptan-2-yl)-1H-pyrazol-4-amine Pyrimidine Derivative
Molecular Weight 207.31 g/mol 181.28 g/mol 538.59 g/mol
Lipophilicity (logP)* ~3.5 (estimated) ~2.8 (estimated) ~4.2 (estimated)
Key Functional Groups Secondary amine, methylene linker Primary amine, branched alkyl chain Pyrimidine, difluorocyclobutyl
Potential Applications Flexible pharmacophore for receptor binding Compact scaffolds for solubility High-affinity kinase inhibitors

*Estimated using fragment-based methods (e.g., Moriguchi logP).

  • Lipophilicity : The target compound’s longer aliphatic chain and methylene linker likely increase logP compared to 1-(Heptan-2-yl)-1H-pyrazol-4-amine, enhancing membrane permeability but reducing aqueous solubility.
  • Bioactivity : The pyrimidine derivative’s aromaticity and fluorine atoms may improve target affinity in enzyme inhibition, whereas the target compound’s flexibility could optimize binding kinetics in dynamic pockets.

Biological Activity

n-((1-Methyl-1H-pyrazol-4-yl)methyl)heptan-4-amine, also known as N-(Heptan-4-yl)-1-methyl-1H-pyrazol-4-amine, is a compound of interest due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, particularly focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.

  • Chemical Formula : C11_{11}H21_{21}N3_3
  • CAS Number : 1522569-34-1
  • Molecular Weight : 195.30 g/mol

Research indicates that compounds containing a pyrazole moiety often interact with various biological targets, including enzymes and receptors. The specific interactions of this compound with these targets are still under investigation but are believed to involve modulation of enzyme activity and receptor binding.

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines.

Cell Line GI50_{50} (µM) TGI (µM) LC50_{50} (µM)
RPMI-8226 (Leukemia)9.694.841.11
SR Cells10.55.02.0

In particular, a study highlighted the compound's ability to induce apoptosis in leukemia cells, which was evidenced by increased necrotic cell percentages and cell cycle arrest at the G2/M phase .

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor for specific enzymes involved in cancer progression and inflammation. For example, docking studies indicate that pyrazole derivatives can effectively bind to meprin enzymes, which play roles in tumor growth and metastasis .

Case Studies

A notable case study involved the evaluation of pyrazole derivatives against the NCI 60 cancer cell line panel. The results indicated that these compounds exhibited varied levels of cytotoxicity across different cancer types, with some showing promising selectivity towards leukemia cells while maintaining lower toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for n-((1-Methyl-1H-pyrazol-4-yl)methyl)heptan-4-amine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step alkylation or reductive amination. For example, a pyrazole-containing intermediate (e.g., 1-methyl-1H-pyrazole-4-carbaldehyde) can be condensed with heptan-4-amine under reducing conditions (e.g., NaBH3_3CN or H2_2/Pd-C). Reaction optimization may include:

  • Catalyst selection : Palladium-based catalysts improve yields in hydrogenation steps .
  • Temperature control : Stirring at 35–50°C balances reactivity and side-product formation .
  • Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) isolates the target compound .

Q. How can structural characterization of this compound be performed using spectroscopic methods?

  • Methodology :

  • 1^1H NMR : Peaks at δ 2.7–3.1 ppm (methylene groups adjacent to the amine) and δ 7.2–7.8 ppm (pyrazole aromatic protons) confirm connectivity .
  • ESI-MS : A molecular ion peak at m/z 224 [M+H]+^+ validates the molecular formula .
  • FT-IR : N-H stretching (~3300 cm1^{-1}) and C-N vibrations (~1250 cm^{-1) confirm amine functionality .

Q. What safety protocols are recommended for handling n-((1-Methyl-1H-pyrazol-4-yl)methyl)heptan-4-amine in laboratory settings?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and P95 respirators to minimize inhalation/contact .
  • Ventilation : Perform reactions in fume hoods to avoid vapor accumulation .
  • Waste disposal : Neutralize amine-containing waste with dilute HCl before disposal .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction pathways for this compound?

  • Methodology :

  • Reaction path search : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
  • Solvent effects : COSMO-RS simulations identify solvents (e.g., DMF or THF) that stabilize intermediates and improve yields .
  • Machine learning : Train models on existing pyrazole-amine reaction data to predict optimal conditions (e.g., temperature, catalyst loading) .

Q. How should researchers address contradictions in reported synthetic yields across studies?

  • Methodology :

  • Variable analysis : Compare catalyst purity (e.g., Pd-C vs. Pd(OAc)2_2), solvent grades, and stirring efficiency .
  • Reproducibility : Standardize protocols (e.g., anhydrous conditions, inert atmosphere) to minimize batch-to-batch variability .
  • Byproduct profiling : Use LC-MS to identify side products (e.g., over-alkylated amines) and adjust stoichiometry .

Q. What strategies are effective for evaluating the pharmacological potential of this compound?

  • Methodology :

  • In vitro assays : Test binding affinity to serotonin/dopamine receptors (e.g., radioligand displacement assays) due to structural similarity to bioactive pyrazole derivatives .
  • ADMET profiling : Use Caco-2 cells for permeability studies and hepatic microsomes for metabolic stability .
  • Structure-activity relationships (SAR) : Modify the heptan chain length or pyrazole substituents to correlate structural changes with bioactivity .

Q. How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?

  • Methodology :

  • Continuous flow reactors : Enhance heat/mass transfer and reduce reaction times compared to batch processes .
  • Catalyst recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs .
  • Process analytical technology (PAT) : Use inline FT-IR or Raman spectroscopy to monitor reaction progress in real time .

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